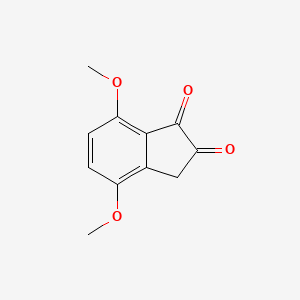
4,7-dimethoxy-3H-indene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-3H-indene-1,2-dione is an organic compound with the molecular formula C11H10O4 It is a derivative of indene, characterized by the presence of two methoxy groups at the 4 and 7 positions and a dione functionality at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-3H-indene-1,2-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the oxidative cyclization of 4,7-dimethoxy-1-indanone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the dione structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-3H-indene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups at the methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Diols, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4,7-Dimethoxy-3H-indene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-3H-indene-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the methoxy groups.
4,7-Dimethyl-1H-indene-1,2-dione: Another derivative with methyl groups instead of methoxy groups.
Uniqueness
4,7-Dimethoxy-3H-indene-1,2-dione is unique due to the presence of methoxy groups, which can influence its reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4,7-dimethoxy-3H-indene-1,2-dione |
InChI |
InChI=1S/C11H10O4/c1-14-8-3-4-9(15-2)10-6(8)5-7(12)11(10)13/h3-4H,5H2,1-2H3 |
InChI Key |
HXNUXAQAGXWTOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC(=O)C(=O)C2=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


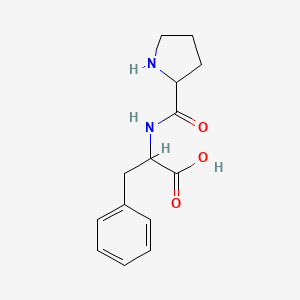
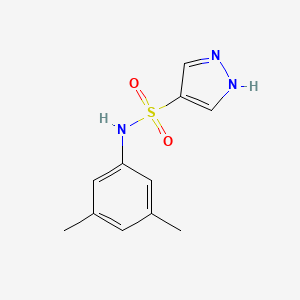
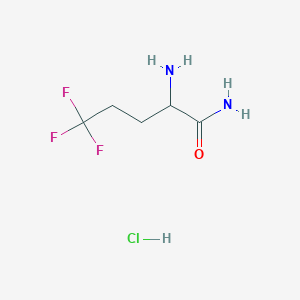
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B13884436.png)


![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
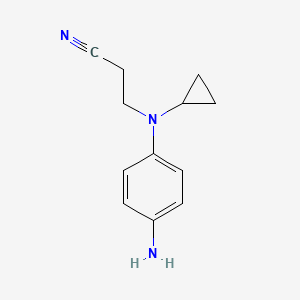
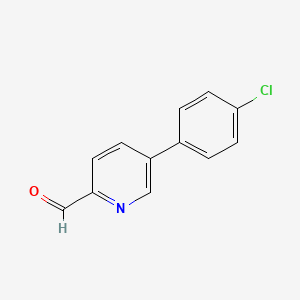
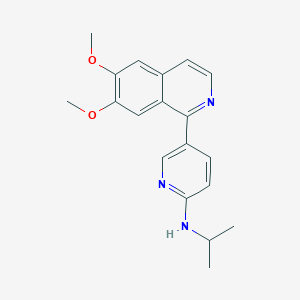
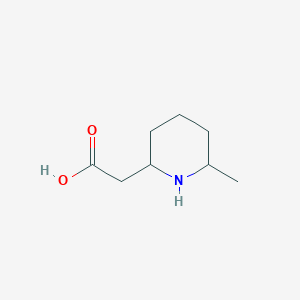
![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)

